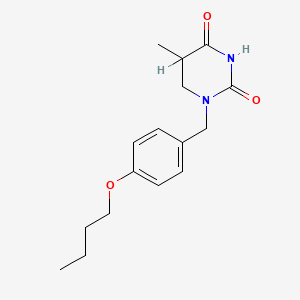
Dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a butoxyphenyl group and a methyl group attached to a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzaldehyde with a suitable pyrimidinedione precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinediones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
- Dihydro-1-((4-ethoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
- Dihydro-1-((4-propoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
Uniqueness
Dihydro-1-((4-butoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further research and development.
Properties
CAS No. |
62554-14-7 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-3-4-9-21-14-7-5-13(6-8-14)11-18-10-12(2)15(19)17-16(18)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,19,20) |
InChI Key |
QLFAROJQYKCGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















